molecular formula C26H38O4 B1236545 Actinopyrone C CAS No. 88378-61-4

Actinopyrone C

Cat. No. B1236545
CAS RN: 88378-61-4
M. Wt: 414.6 g/mol
InChI Key: KARZXNDNDLSNJC-NFDXLUQOSA-N
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Description

Actinopyrone C is a natural product found in Streptomyces pactum with data available.

Scientific Research Applications

Structure and Synthesis

Actinopyrone C, along with its analog Actinopyrone A, was separated from the marine fungus Penicillium sp. The structures of these compounds were elucidated through 1D and 2D NMR and HR-ESI-MS techniques. Notably, the NMR NOESY data helped determine the relative stereochemistry of these compounds, while NMR HMBC data led to corrections in the previously reported chemical shifts of certain compounds (Xiang Li et al., 2007). Furthermore, the first total synthesis of Actinopyrone A, closely related to this compound, was achieved through various methods such as remote stereoinduction and Kocienski olefination. This synthesis work provided a concise method for O-methylation to obtain the γ-pyrone, laying groundwork for future work with Actinopyrone compounds (S. Hosokawa et al., 2006).

Cytotoxic Properties and Potential Antitumor Activity

Research has highlighted the cytotoxic properties and potential antitumor applications of Actinopyrone derivatives. New derivatives, such as Actinopyrones E-G, were isolated and their structures were determined through extensive spectroscopic analyses. Notably, compound 6 among these derivatives displayed significant cytotoxicity against various human cell lines. The study also proposed a biosynthetic pathway for these compounds, paving the way for further bioengineering of Actinopyrones as potential antitumor agents (Hua Zhang et al., 2021).

Molecular Interaction and Biological Activity

Actinopyrone D, a molecular variant, was identified as a downregulator of the molecular chaperone GRP78. It was found to inhibit GRP78 protein expression and induce cell death under endoplasmic reticulum stress. This indicates a potential role of Actinopyrone compounds in influencing molecular pathways and cellular mechanisms (Y. Hayakawa et al., 2014).

Role in Biosynthesis of Analogues

The Actinopyrone biosynthetic gene cluster was found to lack certain genes, yet its products necessitated such enzymes. Research confirmed that the mt3913 and gt723 genes encode methyltransferase and glycosyltransferase, respectively. This discovery enabled the production of 14 non-natural Actinopyrone analogues, suggesting a significant role of this compound in the biosynthesis and diversification of its analogues. One of these analogues, PM050463, exhibited potent anti-Helicobacter pylori activity without signs of cytotoxicity (Hua Zhang et al., 2022).

properties

CAS RN

88378-61-4

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

5-ethyl-2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+

InChI Key

KARZXNDNDLSNJC-NFDXLUQOSA-N

Isomeric SMILES

CCC1=C(OC(=C(C1=O)C)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C)/C)O)/C)OC

SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

Canonical SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

synonyms

actinopyrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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